N-propyl-3-[(1-pyrazolo[1,5-a]pyridin-3-ylethylamino)methyl]benzamide
Description
N-propyl-3-[(1-pyrazolo[1,5-a]pyridin-3-ylethylamino)methyl]benzamide is a complex organic compound featuring a benzamide core linked to a pyrazolo[1,5-a]pyridine moiety
Properties
IUPAC Name |
N-propyl-3-[(1-pyrazolo[1,5-a]pyridin-3-ylethylamino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-3-10-21-20(25)17-8-6-7-16(12-17)13-22-15(2)18-14-23-24-11-5-4-9-19(18)24/h4-9,11-12,14-15,22H,3,10,13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSDFBFRZCXHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC(=C1)CNC(C)C2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-3-[(1-pyrazolo[1,5-a]pyridin-3-ylethylamino)methyl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyridine core through a cycloaddition reaction involving N-aminopyridinium ylides and alkynes . This intermediate is then functionalized to introduce the benzamide group.
Cycloaddition Reaction: The pyrazolo[1,5-a]pyridine core is synthesized via a [3+2] cycloaddition reaction between N-aminopyridinium ylides and alkynes under mild conditions.
Functionalization: The resulting pyrazolo[1,5-a]pyridine is then reacted with propylamine and benzoyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-propyl-3-[(1-pyrazolo[1,5-a]pyridin-3-ylethylamino)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
N-propyl-3-[(1-pyrazolo[1,5-a]pyridin-3-ylethylamino)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-propyl-3-[(1-pyrazolo[1,5-a]pyridin-3-ylethylamino)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyridine moiety is known to bind to active sites of enzymes, inhibiting their activity and thereby modulating biological pathways . This interaction can lead to various therapeutic effects, depending on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridine derivatives: These compounds share the pyrazolo[1,5-a]pyridine core and exhibit similar biological activities.
Benzamide derivatives: Compounds with a benzamide core are known for their diverse pharmacological properties.
Uniqueness
N-propyl-3-[(1-pyrazolo[1,5-a]pyridin-3-ylethylamino)methyl]benzamide is unique due to its specific combination of the pyrazolo[1,5-a]pyridine and benzamide moieties, which confer distinct biological activities and potential therapeutic applications. This combination allows for targeted interactions with specific enzymes and receptors, making it a valuable compound in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
